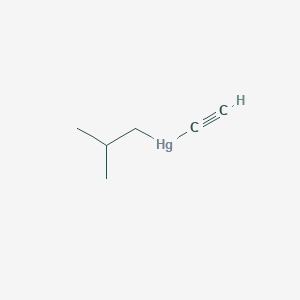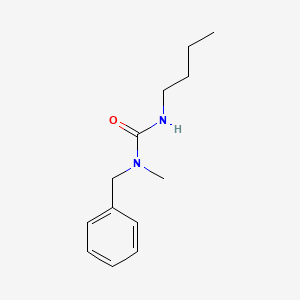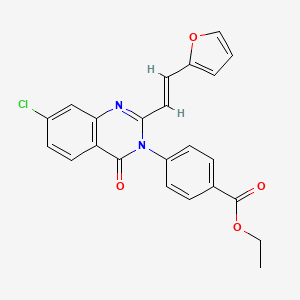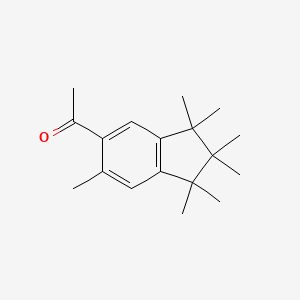![molecular formula C19H17N3 B14454768 N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline CAS No. 76145-67-0](/img/structure/B14454768.png)
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphthoimidazole core, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Benzimidazole: Known for its broad spectrum of biological activities.
Thiazole: Another heterocyclic compound with diverse applications.
Oxazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is unique due to its naphthoimidazole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
76145-67-0 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-methyl-4-(3-methylbenzo[e]benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C19H17N3/c1-20-15-10-7-14(8-11-15)19-21-18-16-6-4-3-5-13(16)9-12-17(18)22(19)2/h3-12,20H,1-2H3 |
Clé InChI |
GPOKYIOVVLAVGE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)




![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)




